molecular formula C15H23K2O4P B12670067 Phenol, 4-nonyl-, phosphate, potassium salt CAS No. 68936-85-6

Phenol, 4-nonyl-, phosphate, potassium salt

Cat. No.: B12670067
CAS No.: 68936-85-6
M. Wt: 376.51 g/mol
InChI Key: OMGQIMQDOJJSPW-UHFFFAOYSA-L
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Description

Phenol, 4-nonyl-, phosphate, potassium salt is a chemical compound with the molecular formula C15H23K2O4P. It is a derivative of nonylphenol, which is known for its use in various industrial applications. This compound is often utilized for its surfactant properties and is a key ingredient in many industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-nonyl-, phosphate, potassium salt typically involves the phosphorylation of 4-nonylphenol. This process can be carried out using phosphorus oxychloride (POCl3) in the presence of a base such as potassium hydroxide (KOH). The reaction is usually conducted under controlled temperature conditions to ensure the formation of the desired phosphate ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale phosphorylation reactions. The process begins with the preparation of 4-nonylphenol, which is then reacted with phosphorus oxychloride in the presence of potassium hydroxide. The reaction mixture is then purified to obtain the final product, this compound .

Chemical Reactions Analysis

Types of Reactions: Phenol, 4-nonyl-, phosphate, potassium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert quinones back to hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic group.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro and bromo derivatives of the phenolic compound

Scientific Research Applications

Phenol, 4-nonyl-, phosphate, potassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-nonyl-, phosphate, potassium salt involves its interaction with biological membranes and proteins. It is known to disrupt endocrine functions by mimicking or interfering with hormone activity. The compound can bind to estrogen receptors, leading to altered gene expression and hormonal imbalances .

Comparison with Similar Compounds

  • Phenol, 4-nonyl-
  • Nonylphenol ethoxylates
  • Phenol, 4-nonyl-, phosphate

Comparison: Phenol, 4-nonyl-, phosphate, potassium salt is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous solutions. Compared to nonylphenol and its ethoxylates, this compound exhibits different surfactant properties and is more effective in certain industrial applications .

Properties

CAS No.

68936-85-6

Molecular Formula

C15H23K2O4P

Molecular Weight

376.51 g/mol

IUPAC Name

dipotassium;(4-nonylphenyl) phosphate

InChI

InChI=1S/C15H25O4P.2K/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19-20(16,17)18;;/h10-13H,2-9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2

InChI Key

OMGQIMQDOJJSPW-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

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